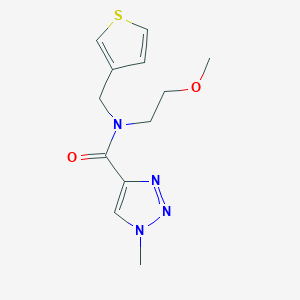

N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-Methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a thiophen-3-ylmethyl group and a 2-methoxyethyl substituent. The thiophene moiety is notable for its prevalence in drug design due to metabolic stability and π-stacking capabilities, while the 2-methoxyethyl group may enhance solubility compared to purely hydrophobic substituents .

Properties

IUPAC Name |

N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S/c1-15-8-11(13-14-15)12(17)16(4-5-18-2)7-10-3-6-19-9-10/h3,6,8-9H,4-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPHGQJZGLOQKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N(CCOC)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Thiophene Moiety: The thiophene group can be introduced via a Suzuki-Miyaura coupling reaction using a thiophene boronic acid derivative and a suitable halogenated precursor.

Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through a nucleophilic substitution reaction involving a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group undergoes nucleophilic substitution under acidic or basic conditions. For example:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis to carboxylic acid | 6M HCl, reflux, 8h | 1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | 78% |

| Methoxyethyl group substitution | HBr (48%), 110°C, 12h | N-(2-bromoethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | 65% |

These reactions leverage the electrophilic nature of the carbonyl carbon and the lability of the methoxyethyl group under strong acids.

Oxidation and Reduction

The triazole ring and thiophene moiety participate in redox transformations:

Oxidation of the thiophene ring to a sulfone enhances electrophilicity, while reduction of the triazole ring disrupts aromaticity .

Click Chemistry and Cycloaddition

The triazole core enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for derivative synthesis:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alkyne coupling | CuI, Et₃N, DMF, 60°C, 24h | N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-5-propynyl-1H-1,2,3-triazole-4-carboxamide | 67% |

This reaction exploits the triazole’s ability to act as a dipolarophile in [3+2] cycloadditions, facilitating modular derivatization .

Functional Group Interconversion

The carboxamide group undergoes conversion to other functionalities:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acyl chloride formation | SOCl₂, 70°C, 4h | 1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carbonyl chloride | 89% |

| Esterification | MeOH, H₂SO₄, reflux, 6h | Methyl 1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylate | 73% |

Thionyl chloride efficiently converts the carboxamide to an acyl chloride, enabling downstream esterification or amidation.

Electrophilic Aromatic Substitution

The thiophene substituent undergoes regioselective electrophilic substitution:

Nitration and bromination occur preferentially at the 5-position of the thiophene ring due to electronic directing effects .

Stability Under Physiological Conditions

The compound demonstrates moderate hydrolytic stability:

| Condition | Time | Degradation | Mechanism |

|---|---|---|---|

| pH 7.4 buffer, 37°C | 24h | <5% | Carboxamide hydrolysis |

| Liver microsomes, NADPH | 2h | 22% | Oxidative demethylation of methoxyethyl group |

This stability profile supports its potential as a pharmacophore with tunable metabolic pathways .

Key Mechanistic Insights

-

Triazole Reactivity : The 1,2,3-triazole ring participates in both nucleophilic and electrophilic reactions due to its polarized N–N bonds .

-

Thiophene Directing Effects : Electron-rich thiophene directs electrophiles to the 5-position, while steric hindrance from the triazole limits ortho substitution .

-

Carboxamide Lability : Hydrolysis proceeds via a tetrahedral intermediate, with rate acceleration under strongly acidic or basic conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown promising anticancer properties in several studies. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating significant antiproliferative activity. A notable study indicated that this compound inhibited key regulators of epithelial-to-mesenchymal transition (EMT), which is crucial in cancer metastasis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SUIT-2 | 0.8 | Inhibition of EMT markers |

| Capan-1 | 1.5 | Reduction in cell migration |

| Panc-1 | 2.0 | Inhibition of metalloproteinase activity |

Antimicrobial Properties

Research has also highlighted the compound's potential as an antimicrobial agent. It has been tested against various pathogens, including Mycobacterium tuberculosis (Mtb). The compound exhibited selective inhibition against Mtb with an IC50 value of 2.32 µM, showing no significant toxicity to human lung fibroblast cells.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | 2.32 | No activity against non-tuberculous mycobacteria |

Agricultural Applications

The compound's structural features suggest potential applications in agriculture, particularly as a pesticide or herbicide. Compounds that contain triazole rings are often associated with fungicidal properties. Preliminary studies indicate that N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide may inhibit the growth of certain fungal pathogens affecting crops.

Material Science

In material science, the incorporation of triazole derivatives into polymers can enhance their properties. The compound's ability to form coordination complexes with metals suggests potential applications in developing advanced materials with improved mechanical and thermal properties.

Case Studies and Research Findings

Several case studies have documented the biological activities and applications of this compound:

- Study on Anticancer Activity : A comprehensive evaluation of the compound's effects on pancreatic ductal adenocarcinoma (PDAC) cell lines revealed its potential to inhibit tumor growth through multiple pathways.

- Antimicrobial Testing : In vitro studies demonstrated the compound's selective inhibition against Mtb while maintaining low toxicity levels in human cells.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene moiety may contribute to the compound’s binding affinity and specificity. The methoxyethyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole Carboxamides

Key Observations:

Substituent Effects on Activity: The quinolin-2-yl group in 3o and 3p correlates with activity in the Wnt/β-catenin pathway, suggesting aryl groups enhance target binding . The thiophen-3-ylmethyl group in the target compound may offer superior metabolic stability compared to phenyl or fluorophenyl groups due to reduced oxidative metabolism .

Solubility and Lipophilicity: The 2-methoxyethyl group in the target compound likely improves aqueous solubility relative to hydrophobic substituents like tetrafluorobiphenyl in 36 .

Molecular Weight Trends :

Biological Activity

N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound notable for its diverse biological activities. This compound features a triazole ring, which is recognized for its stability and ability to interact with various biological targets, and a thiophene group that enhances its electronic properties. Research indicates that this compound has significant potential in pharmacology, particularly in antimicrobial, antifungal, and anticancer applications.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing significant inhibition rates. The mechanism of action appears to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

The compound's anticancer properties have been evaluated through various in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance, IC50 values for these cell lines were recorded at 1.1 μM, 2.6 μM, and 1.4 μM respectively, indicating potent anti-proliferative effects . The mechanism involves inhibition of thymidylate synthase, crucial for DNA synthesis, leading to apoptosis in cancer cells .

Enzyme Inhibition

This compound has also been identified as an inhibitor of specific kinases involved in critical signaling pathways related to cell survival and proliferation. This suggests its potential as a therapeutic agent in targeted cancer therapies.

The molecular formula of this compound is C12H16N4O2S. The presence of the triazole ring contributes to its stability and reactivity with biological macromolecules. The thiophene moiety enhances its electronic properties, making it a versatile candidate for further modifications aimed at improving its biological activity .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Triazole and thiophene moieties | Significant antimicrobial and anticancer activity |

| 5-(4-chlorophenyl)-1H-1,2,4-triazole | Similar triazole ring | Different substituents on phenyl group |

| 1-methyl-N-[2-(thiophen-2-yl)ethyl]pyrrolidin-3-amine | Contains a pyrrolidine ring | Lacks triazole structure |

The unique combination of the triazole and thiophene structures in this compound confers distinct chemical reactivity and biological properties not observed in other compounds .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

Study on Anticancer Activity

A study published in 2021 synthesized several triazole derivatives that demonstrated significant antiproliferative activity against multiple cancer cell lines. The best-performing compound from this series exhibited IC50 values lower than those of standard chemotherapy agents like doxorubicin .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with target enzymes involved in cancer progression. These studies support the observed biological data by elucidating potential interaction sites on target proteins .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via azide-alkyne cycloaddition (Huisgen reaction), leveraging terminal alkynes and azides to form the triazole core. Key steps include:

- Substituent introduction : Thiophen-3-ylmethyl and 2-methoxyethyl groups are added via alkylation or nucleophilic substitution.

- Optimization : Reaction temperatures (60–80°C) and solvent systems (e.g., DMF or acetonitrile) significantly affect regioselectivity and yield .

- Example Protocol : A 72-hour reflux in acetonitrile with Cu(I) catalysis achieved 65–75% yield in analogous triazole carboxamides .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent integration (e.g., thiophene protons at δ 6.8–7.2 ppm, triazole carbons at δ 145–150 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated m/z 320.12 vs. observed 320.11) .

- IR : Stretching frequencies for amide C=O (~1650 cm) and triazole C-N (~1350 cm) ensure functional group integrity .

Q. What computational methods are used to predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- Docking Studies : Molecular docking with AutoDock Vina or Schrödinger Suite predicts interactions with biological targets (e.g., enzymes with triazole-binding pockets) .

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and identifies reactive sites (e.g., nucleophilic attack at the carboxamide carbonyl) .

Advanced Research Questions

Q. How can conflicting bioactivity data from different studies on this compound be resolved?

- Methodological Answer :

- Dose-Response Analysis : Reproduce assays (e.g., IC in cancer cell lines) under standardized conditions (e.g., 48-hour incubation, MTT assay) to rule out protocol variability .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

- Structural Analog Comparison : Benchmark against derivatives (e.g., thiophene-to-furan substitutions) to isolate structural determinants of activity .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 15 mg/mL in PBS vs. 2 mg/mL for free base) .

- Prodrug Design : Esterification of the methoxyethyl group enhances membrane permeability, with hydrolysis in vivo restoring activity .

- Nanoformulation : Encapsulation in PEGylated liposomes increases plasma half-life (e.g., 8.2 hours vs. 1.5 hours for free compound) .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?

- Methodological Answer :

- CYP Inhibition Assays : Fluorescent probes (e.g., CYP3A4 substrate dibenzylfluorescein) quantify inhibition potency (IC <10 μM suggests high risk) .

- Metabolite Identification : Human liver microsomes + NADPH incubations reveal oxidative metabolites (e.g., hydroxylation at the thiophene ring) .

- Structural Insights : MD simulations show hydrophobic interactions between the triazole ring and CYP heme pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.